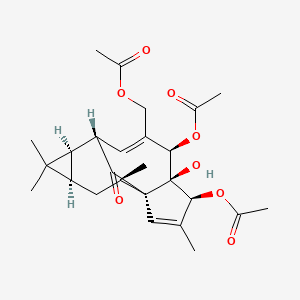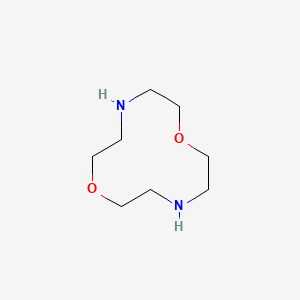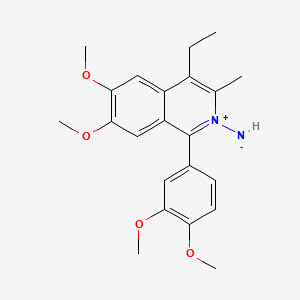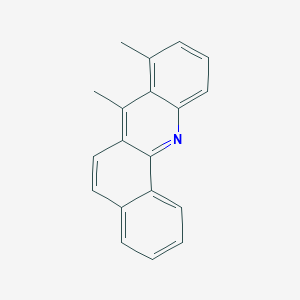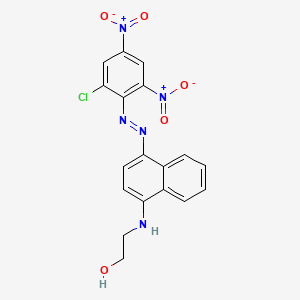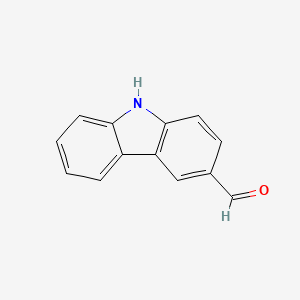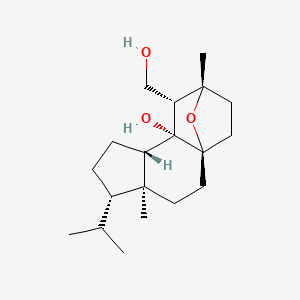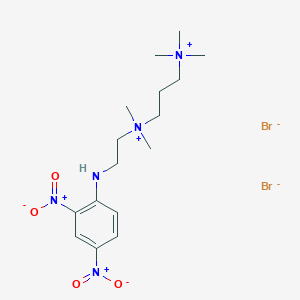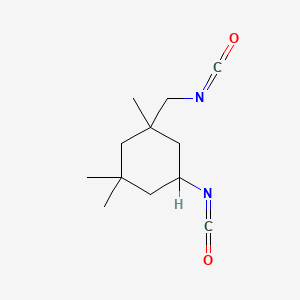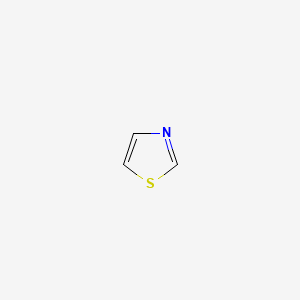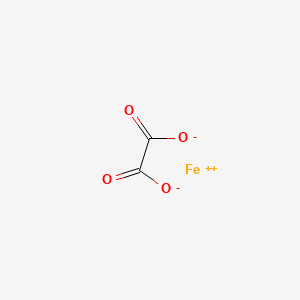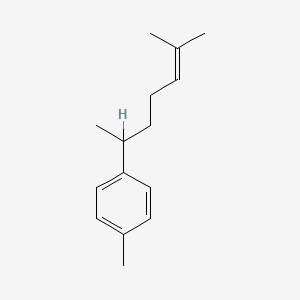
α-クルクメン
概要
説明
Alpha-Curcumene is a sesquiterpene, a class of terpenes that consists of three isoprene units. It is a naturally occurring compound found in the essential oils of various plants, particularly in the Curcuma species, which is known for its medicinal properties. Alpha-Curcumene has a chemical formula of C15H22 and is characterized by its aromatic structure with a p-tolyl group attached to a heptene chain .
科学的研究の応用
Alpha-Curcumene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.
作用機序
Target of Action
Alpha-Curcumene, also known as Curcumene, is a major component of the Curcuma longa rhizome . It primarily targets chemokines, a family of cytokines with chemoattractant properties that regulate chemotaxis and leukocyte migration . These chemokines play a crucial role in both physiological and pathological immune responses .
Mode of Action
Alpha-Curcumene interacts with its targets, the chemokines, and influences/modulates them . The binding of chemokines to their respective receptors on cell surfaces creates a calcium signaling cascade, activating small GTPases . This leads to the activation of integrins and actin polymerization, resulting in the development of a pseudopod, polarized cell morphology, and ultimately cell movement .
Biochemical Pathways
Alpha-Curcumene affects the pathways involving chemokines and their receptors . It has been reported that curcumin, a compound related to alpha-curcumene, inhibits ox-LDL-induced MCP-1 expression in macrophages via the NF-κB and JNK pathways .
Pharmacokinetics
Curcumin, a related compound, has been shown to have poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . This limits the therapeutic efficacy of curcumin , and similar limitations may apply to alpha-Curcumene.
Result of Action
The molecular and cellular effects of alpha-Curcumene’s action are primarily anti-inflammatory and immune-regulatory . It has been suggested that the beneficial effects of curcumin in various cancers are related to the induction of apoptosis and curcumin-mediated suppression of tumor cell proliferation and invasion .
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Curcumene can be synthesized through several methods. One common approach involves the reaction of 2,4-diketones with suitably substituted aromatic aldehydes . This method typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, alpha-Curcumene is often extracted from natural sources, such as the rhizomes of Curcuma longa (turmeric). The extraction process involves the use of solvents and various extraction techniques, including Soxhlet extraction, ultrasound extraction, and pressurized fluid extraction . These methods help to isolate alpha-Curcumene in its pure form for further use.
化学反応の分析
Types of Reactions
Alpha-Curcumene undergoes several types of chemical reactions, including:
Oxidation: Alpha-Curcumene can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert alpha-Curcumene into more saturated compounds.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, more saturated hydrocarbons, and halogenated compounds, depending on the type of reaction and reagents used .
類似化合物との比較
Alpha-Curcumene is similar to other sesquiterpenes, such as beta-Curcumene and gamma-Curcumene. it is unique in its specific structure and the presence of a p-tolyl group, which imparts distinct chemical and biological properties . Other similar compounds include curcumin, demethoxycurcumin, and bis-demethoxycurcumin, which are also found in the Curcuma species and share some overlapping biological activities .
Conclusion
Alpha-Curcumene is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and bioactive properties make it a valuable subject of study for scientists and researchers.
特性
IUPAC Name |
1-methyl-4-(6-methylhept-5-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYXUZSZMNBRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862351 | |
| Record name | alpha-Cucurmene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-30-4 | |
| Record name | Curcumene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Curcumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Cucurmene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | curcumene, alpha | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CURCUMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S24T013WOF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of curcumene?
A1: Curcumene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol. []
Q2: Is there spectroscopic data available for curcumene?
A2: Yes, curcumene has been characterized using various spectroscopic techniques, including gas chromatography-mass spectrometry (GC-MS). [, ] This technique helps identify and quantify curcumene in complex mixtures, like essential oils.
Q3: What is the role of curcumene in plants?
A3: While specific roles of curcumene in plant physiology are still under investigation, it is thought to contribute to plant defense mechanisms as a volatile compound. [] For example, curcumene, along with its enantiomer 7-epi-zingiberene, has been identified as a repellent against whiteflies. []
Q4: Does curcumene exhibit any insecticidal or insect-repellent properties?
A4: Yes, research suggests that curcumene acts as a repellent against certain insects, such as whiteflies (Bemisia tabaci). [, ] Studies have shown that ginger oil, which contains curcumene, can be a biorational source for insect repellents. []
Q5: What is the mechanism behind the anti-tumor activity of curcumene?
A5: Research indicates that curcumene exerts anti-tumor effects through mitochondrial activation, leading to apoptosis in cancer cells. [] Specifically, curcumene treatment in human ovarian cancer cells (SiHa) has been shown to trigger mitochondrial cytochrome c release, ultimately activating caspase-3 and initiating apoptosis. []
Q6: Does curcumene impact aflatoxin production?
A6: Research suggests that curcumene might play a role in inhibiting aflatoxin production. In a study using ginger oil nanoemulsions, ar-curcumene showed a strong affinity for cytochrome P450 monooxygenase, an enzyme involved in aflatoxin biosynthesis. [] Inhibiting this enzyme could potentially reduce aflatoxin levels.
Q7: Is there evidence of curcumene degradation upon exposure to light?
A7: Yes, research indicates that curcumene, particularly γ-curcumene, can undergo phototransformation when exposed to light, especially UV-A irradiation in the presence of oxygen. [] This transformation can lead to the formation of compounds like italicene, isoitalicene, and α-curcumene. []
Q8: Does the method of drying ginger affect the curcumene content in its essential oil?
A8: Yes, drying methods significantly influence the chemical composition of ginger essential oil, including curcumene levels. [] Sun-drying generally results in higher essential oil yields, but the specific curcumene content can vary depending on the ginger cultivar and drying conditions. []
Q9: What analytical techniques are used to identify and quantify curcumene?
A9: Gas chromatography-mass spectrometry (GC-MS) is widely employed for the identification and quantification of curcumene in plant extracts and essential oils. [, , ] This technique separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratios. High-performance liquid chromatography (HPLC) is also used, particularly when analyzing curcuminoids alongside curcumene. [, ]
Q10: How is the quality of curcumene-containing products ensured?
A10: Quality control measures for curcumene-containing products, like essential oils, involve analyzing their chemical composition, particularly the curcumene content, using techniques like GC-MS. [, , ] Additionally, standardized extraction and processing methods are crucial for maintaining consistent quality and efficacy.
Q11: Are there any known instances of bacterial utilization of curcumene?
A11: Yes, a bacterial strain belonging to the genus Rhodococcus was found to utilize α-cedrene and metabolize it to sec-cedrenol and α-curcumene. [] This finding highlights the potential for microbial biotransformation of terpenes.
Q12: Have any studies explored the enantioselective synthesis of curcumene?
A12: Yes, researchers have successfully achieved the stereoselective synthesis of optically active curcumene enantiomers, (R)-(-)-α-curcumene and (S)-(+)-α-curcumene. [, ] These syntheses typically utilize chiral catalysts and specific reaction conditions to control the stereochemistry of the final product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


